molecular formula C8H9N3 B1439965 (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine CAS No. 933743-55-6

(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine

Cat. No.: B1439965
CAS No.: 933743-55-6
M. Wt: 147.18 g/mol
InChI Key: KBXFWIMIYYDPNJ-UHFFFAOYSA-N
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Description

(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine: is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Mechanism of Action

Target of Action

The primary target of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

This compound interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFR by this compound affects these pathways, leading to downstream effects such as the inhibition of cell proliferation and migration .

Result of Action

The inhibition of the FGFR signaling pathway by this compound can lead to the inhibition of cell proliferation and induction of apoptosis . This can result in the inhibition of tumor growth in various types of cancers, such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s efficacy can be influenced by the specific biological environment in which it is acting, including the presence of other molecules, pH levels, and temperature.

Biochemical Analysis

Biochemical Properties

(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as kinases and oxidoreductases. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity. For instance, it can act as an inhibitor for certain kinases, thereby affecting phosphorylation pathways critical for cell signaling .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy balance and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role. For example, this compound can inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation events necessary for downstream signaling. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade under prolonged exposure to light or heat. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enhanced cell signaling and metabolic regulation. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall metabolic balance. For instance, this compound can inhibit enzymes involved in glycolysis, leading to altered glucose metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization can determine the compound’s impact on cellular processes and overall cell health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine typically involves the construction of the pyrrolo[3,2-c]pyridine core followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under specific conditions to form the fused ring system.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: (1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various biologically active molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has been studied for its activity against certain enzymes and receptors, making it a candidate for drug development .

Industry: The compound finds applications in the development of agrochemicals and materials science. Its unique structure allows for the creation of novel compounds with desirable properties .

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-3-6-4-11-8-1-2-10-5-7(6)8/h1-2,4-5,11H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXFWIMIYYDPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676869
Record name 1-(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933743-55-6
Record name 1-(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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